The synthesis of Trimethyl((2-nitrophenyl)ethynyl)silane typically involves the reaction between trimethylchlorosilane and 2-nitrophenylacetylene. This reaction is facilitated by a base, commonly sodium hydride or potassium tert-butoxide, and is often conducted under an inert atmosphere to prevent oxidation and moisture interference.
In industrial settings, similar synthetic routes are employed but on a larger scale. Optimized conditions, such as continuous flow reactors, are used to enhance yield and purity, ensuring efficient production processes .
The molecular structure of Trimethyl((2-nitrophenyl)ethynyl)silane can be described as follows:
Trimethyl((2-nitrophenyl)ethynyl)silane is involved in several types of chemical reactions:
The mechanism of action for Trimethyl((2-nitrophenyl)ethynyl)silane involves several key steps:
The physical and chemical properties of Trimethyl((2-nitrophenyl)ethynyl)silane include:
Properties such as boiling point, melting point, density, refractive index, and specific heat capacity would require experimental determination through standard laboratory techniques.
Trimethyl((2-nitrophenyl)ethynyl)silane has diverse applications across various fields:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly where silicon-based compounds are beneficial.
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